1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
Description
This compound is a triazole derivative characterized by a 1,3-dioxolane ring fused to a 5,7-dichloro-substituted benzofuran moiety. The 1,2,4-triazole group is directly linked to the dioxolane via a methyl bridge, creating a structurally complex heterocyclic system. Such derivatives are of significant interest due to their broad-spectrum biological activities, including fungicidal, insecticidal, and anti-inflammatory properties . Its synthesis likely involves multi-step reactions, possibly leveraging 1,4-dioxane or similar solvents under basic conditions .
Properties
CAS No. |
98532-67-3 |
|---|---|
Molecular Formula |
C14H11Cl2N3O3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-10-3-9-4-12(22-13(9)11(16)5-10)14(20-1-2-21-14)6-19-8-17-7-18-19/h3-5,7-8H,1-2,6H2 |
InChI Key |
DSBJCXOOXAUGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
A patented process for synthesizing 1H-1,2,4-triazole involves the reaction of formic ether, hydrazine hydrate, and ammonium salts under high-pressure and elevated temperature conditions. The process steps are:
- Sequential addition of formic ether, hydrazine hydrate, and ammonium salt into a high-pressure reaction vessel.
- Pressurization and gradual heating to a target reaction temperature under stirring.
- After completion, gradual cooling and evaporation of byproduct methyl alcohol using residual heat.
- Isolation of a white emulsion intermediate.
This method enhances reaction speed, lowers reaction temperature, and improves product yield with reduced energy consumption and minimal waste discharge.
Formation of the Benzofuranyl-Dioxolane Intermediate
The benzofuranyl-dioxolane moiety, specifically 2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolane derivatives, is synthesized through:
- Chlorination of benzofuran precursors to introduce 5,7-dichloro substituents.
- Formation of the dioxolane ring by reaction of the benzofuran aldehyde with ethylene glycol or related diols under acidic catalysis.
- Control of stereochemistry (cis or trans isomers) by adjusting reaction conditions.
This intermediate is crucial for the biological activity and chemical stability of the final compound.
Coupling of Triazole and Benzofuranyl-Dioxolane
The final step involves linking the triazole ring to the benzofuranyl-dioxolane intermediate via a methylene bridge. This is typically achieved by:
- Alkylation of the triazole nitrogen with a halomethyl-substituted benzofuranyl-dioxolane derivative.
- Use of base catalysts to promote nucleophilic substitution.
- Purification by crystallization or chromatography to isolate the desired isomer (cis or trans).
The reaction conditions are optimized to maximize coupling efficiency and minimize side reactions.
Summary Table of Preparation Steps
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 1,2,4-triazole core | Formic ether, hydrazine hydrate, ammonium salt | High pressure, elevated temperature, stirring | White emulsion intermediate of triazole |
| 2 | Preparation of 5,7-dichloro-benzofuranyl aldehyde | Benzofuran, chlorinating agents | Controlled chlorination | 5,7-dichloro-benzofuranyl aldehyde |
| 3 | Formation of 1,3-dioxolane ring | Benzofuranyl aldehyde, ethylene glycol | Acid catalysis, reflux | Benzofuranyl-dioxolane intermediate (cis/trans) |
| 4 | Coupling triazole with benzofuranyl-dioxolane | Triazole, halomethyl benzofuranyl-dioxolane, base | Nucleophilic substitution, mild heating | Target compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- |
Research Findings and Optimization
- The high-pressure synthesis of the triazole ring improves reaction kinetics and yield while reducing energy consumption and waste.
- Stereochemical control during dioxolane ring formation affects biological activity; thus, cis and trans isomers are synthesized and separated for evaluation.
- Coupling reactions require precise stoichiometric control and choice of solvent/base to avoid polymerization or side reactions.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceuticals
Antifungal Activity: Triazoles are widely recognized for their antifungal properties. The compound has shown promise in inhibiting fungal growth, particularly in clinical settings where resistant strains are prevalent. Studies have indicated that derivatives of triazoles can interfere with the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer Properties: Research has demonstrated that triazole derivatives exhibit anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Agricultural Applications
Plant Growth Regulators: Compounds like 1H-1,2,4-Triazole are utilized as plant growth regulators to enhance crop yields. They modulate hormonal pathways within plants, promoting growth and resistance to environmental stressors.
Pesticide Development: The structural characteristics of this compound lend themselves to the development of novel pesticides. Its efficacy against certain pests has been documented in agricultural studies.
Material Science
Coordination Chemistry: Triazoles serve as ligands in coordination compounds due to their ability to form stable complexes with metal ions. This property is exploited in the development of new materials with specific electronic or magnetic properties.
Polymer Chemistry: The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into creating advanced materials for various industrial applications.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of various triazole derivatives highlighted the effectiveness of 1H-1,2,4-Triazole against Candida species. The compound was tested alongside established antifungals like fluconazole and demonstrated comparable results in inhibiting fungal growth at lower concentrations .
Case Study 2: Agricultural Impact
In agricultural trials, the application of this triazole derivative as a plant growth regulator resulted in a significant increase in yield for tomato plants under drought conditions. The study concluded that the compound enhances stress tolerance through hormonal modulation .
Case Study 3: Coordination Complexes
Research into coordination complexes involving this triazole derivative revealed its potential as a ligand for transition metals. The resulting complexes exhibited enhanced catalytic activity in organic synthesis reactions .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The benzofuran moiety may contribute to the compound’s binding affinity and specificity, while the dioxolane ring can influence its solubility and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
2.1.1. cis-1-((2-(5,7-Dichloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-Triazole
- Structure : Differs by an ethyl substituent on the 1,3-dioxolane ring instead of a methyl group.
- Activity: The ethyl group may enhance lipophilicity, improving membrane permeability.
- Synthesis : Similar to the parent compound but requires ethyl-substituted precursors, which may affect reaction yields .
2.1.2. Azocyclotin (1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-)
- Structure : Contains a tricyclohexyltin group instead of the benzofuran-dioxolane system.
- Activity : Exhibited acaricidal properties but was withdrawn due to teratogenic metabolites (e.g., cyhexatin) in mammals .
- Safety : The tin component introduces severe toxicity risks, contrasting with the chlorine-based substituents in the target compound, which are less metabolically hazardous .
Functional Analogues
2.2.1. 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Derivatives
- Structure : Pyrazolone core with benzoyl substituents.
- Activity : Primarily anti-inflammatory and analgesic, lacking the fungicidal potency of triazole derivatives. Synthesized via benzoylation in dioxane .
- Comparison : The absence of a triazole ring and chlorine atoms reduces electrophilic reactivity, limiting enzyme inhibition efficacy .
2.2.2. 3(2H)-Pyridazinones (e.g., NC-170, NC-184)
- Structure: Pyridazinone core with juvenile hormone (JH)-like activity.
- The triazole compound’s dual heterocyclic system provides broader agrochemical utility .
Biological Activity
1H-1,2,4-Triazoles are a class of heterocyclic compounds known for their diverse biological activities. The specific compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- (CAS: 98532-77-5) is characterized by a unique structure that combines a triazole ring with a dioxolane moiety and a dichlorobenzofuran substituent. This structural complexity suggests potential for various biological interactions and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 382.24 g/mol. The presence of electron-rich nitrogen atoms in the triazole ring contributes to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2N3O3 |
| Molecular Weight | 382.24 g/mol |
| CAS Number | 98532-77-5 |
| SMILES | Clc1cc2cc(oc2c(c1)Cl)C1(OCC(CO1)(C)C)Cn1cncn1... |
Biological Activity Overview
Research indicates that compounds containing the 1H-1,2,4-triazole structure exhibit a broad spectrum of biological activities, particularly in the fields of antifungal and anticancer research. The biological activity of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- has not been extensively documented; however, its structural features suggest it may possess significant pharmacological properties.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. They inhibit fungal growth by targeting the synthesis of ergosterol, an essential component of fungal cell membranes. Recent studies have demonstrated that various triazole compounds can effectively combat resistant strains of fungi:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), disrupting ergosterol biosynthesis.
Anticancer Activity
Emerging evidence suggests that some triazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation:
- Inhibition of Kinases : Certain triazoles have been shown to interfere with pathways critical for cancer cell survival.
Case Studies and Research Findings
A review highlighted the structure-activity relationship (SAR) of various 1H-1,2,4-triazole derivatives showcasing their potential as antifungal agents:
Study Highlights:
- Novel Derivatives : Research has identified novel derivatives that demonstrate enhanced antifungal activity against resistant strains.
| Study Reference | Compound Tested | Biological Activity Observed |
|---|---|---|
| Various Triazoles | Significant antifungal activity against Candida spp. | |
| Triazole Derivatives | Anticancer effects on breast cancer cell lines |
Synthesis Methods
The synthesis of 1H-1,2,4-triazole derivatives can be achieved through several methods including:
- Click Chemistry : A versatile approach for creating complex molecules efficiently.
- Microwave-Assisted Synthesis : Enhances reaction rates and yields.
Q & A
Q. What are the optimal synthetic routes for 1H-1,2,4-triazole derivatives incorporating benzofuran and dioxolane moieties?
Methodological Answer: The synthesis of such derivatives typically involves multi-step reactions, starting with functionalization of the benzofuran core followed by cyclization or coupling with triazole precursors. For example:
- Step 1: React 5,7-dichloro-2-benzofuran with 1,3-dioxolane derivatives under acidic or thermal conditions to form the dioxolane-substituted benzofuran intermediate.
- Step 2: Introduce the triazole moiety via nucleophilic substitution or click chemistry. demonstrates a reflux-based method using DMSO and acetic acid as catalysts, yielding 65% of the target compound after crystallization .
- Key Variables: Solvent choice (e.g., DMSO enhances nucleophilicity), reaction time (18 hours for cyclization), and temperature (reflux conditions).
Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?
Methodological Answer:
- NMR: Analyze - and -NMR spectra to identify proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) and confirm substituent positions .
- X-ray Crystallography: Resolve the crystal structure to verify stereochemistry and bond angles, particularly for the dioxolane ring and triazole-benzofuran linkage .
- IR: Confirm functional groups (e.g., C-Cl stretch at ~750 cm, triazole ring vibrations at ~1500 cm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the dioxolane ring under acidic conditions) .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For triazole derivatives, decomposition typically occurs above 200°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?
Methodological Answer:
- Substituent Modulation: Replace the 5,7-dichloro groups on the benzofuran with electron-withdrawing (e.g., -CF) or electron-donating (-OCH) groups to alter lipophilicity and binding affinity .
- Biological Testing: Evaluate antifungal activity against Candida spp. and Aspergillus spp. using microdilution assays (MIC values). reports derivatives with MICs ≤ 0.5 µg/mL when substituents enhance membrane penetration .
- QSAR Modeling: Use descriptors like logP and polar surface area to correlate chemical features with activity .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Experimental Reproducibility: Standardize assay protocols (e.g., CLSI guidelines) to minimize variability in inoculum size and growth media .
- Metabolite Analysis: Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies. For example, notes teratogenic metabolites in related triazole pesticides .
- Cross-Study Comparison: Normalize data using positive controls (e.g., fluconazole) and account for strain-specific resistance mechanisms .
Q. What computational methods are effective in studying the compound’s interaction with fungal cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with CYP51 (lanosterol 14α-demethylase). Focus on hydrogen bonding between the triazole nitrogen and heme iron .
- MD Simulations: Perform 100-ns simulations to assess binding stability and identify critical residues (e.g., Tyr118 in C. albicans CYP51) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies, correlating with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
